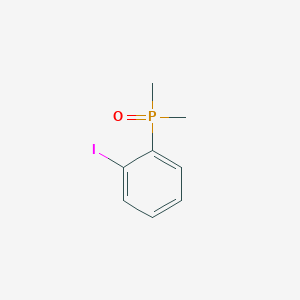

(2-Iodophenyl)dimethylphosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-dimethylphosphoryl-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESPEXAZJDWSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253629-91-1 | |

| Record name | 1-(dimethylphosphoryl)-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Iodophenyl Dimethylphosphine Oxide

Regioselective Synthesis Strategies and Precursor Chemistry

The successful synthesis of (2-Iodophenyl)dimethylphosphine oxide hinges on strategies that can control the regiochemical outcome, ensuring the formation of the 1,2-disubstituted pattern. The most direct approach to guarantee this regioselectivity is to utilize precursors that already contain one of the key functional groups in the desired position.

The primary precursors for this target compound are typically a source of the ortho-iodophenyl moiety and a source of the dimethylphosphinoyl group. Common choices for the aryl precursor include 1,2-diiodobenzene (B1346971) or 2-iodoaniline (B362364). The key phosphorus-containing precursor is dimethylphosphine (B1204785) oxide.

The synthesis of dimethylphosphine oxide itself can be achieved through several established routes. wikipedia.org A prevalent laboratory-scale method involves the reaction of diethyl phosphite (B83602) with a Grignard reagent, such as methylmagnesium bromide. wikipedia.org Another route is the controlled hydrolysis of chlorodimethylphosphine. wikipedia.org Given the hazardous nature of the chlorophosphine precursor, methods starting from diethylphosphite are often preferred. wikipedia.org

Table 1: Common Precursors and Their Roles

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 1,2-Diiodobenzene | C₆H₄I₂ | Source of the o-iodophenyl scaffold |

| 2-Iodoaniline | C₆H₅IN | Functionalized o-iodophenyl precursor |

| Dimethylphosphine oxide | C₂H₇OP | Source of the -P(O)Me₂ moiety wikipedia.org |

Metal-Catalyzed Coupling Reactions in the Synthesis of the Compound

Transition metal-catalyzed cross-coupling reactions are paramount for constructing the crucial carbon-phosphorus (C-P) bond in arylphosphine oxides. These methods offer high efficiency and functional group tolerance.

Palladium catalysis is a widely adopted and robust method for the formation of C-P bonds, often referred to as a Hirao-type reaction. This approach typically involves the coupling of an aryl halide with a secondary phosphine (B1218219) oxide, such as dimethylphosphine oxide. enamine.net The reaction between an ortho-iodinated aromatic compound and dimethylphosphine oxide proceeds in the presence of a palladium catalyst, a suitable ligand, and a base.

A representative procedure, analogous to the synthesis of similar structures, would involve reacting 2-iodoaniline or a related derivative with dimethylphosphine oxide. google.com The catalytic system often consists of a palladium(II) salt like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand such as Xantphos to stabilize the catalyst and facilitate the reaction, and a base like potassium phosphate (B84403) (K₃PO₄) to neutralize the acid generated during the cycle. google.com The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) at elevated temperatures. google.com The versatility of palladium catalysis allows for its application to a wide range of substituted aryl iodides, making it a cornerstone for generating libraries of phosphine oxide-containing building blocks. enamine.netresearchgate.net

Table 2: Typical Conditions for Palladium-Catalyzed Phosphinylation

| Component | Example | Function |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd(dba)₂ thieme-connect.de | Catalyst |

| Ligand | Xantphos google.com, dppp (B1165662) thieme-connect.de | Stabilizes Pd, promotes oxidative addition/reductive elimination |

| Base | K₃PO₄ google.com, Cs₂CO₃ researchgate.net | Acid scavenger |

| Solvent | DMF google.com, Toluene thieme-connect.de, 1,4-Dioxane researchgate.net | Reaction medium |

Copper-catalyzed methods provide a valuable alternative to palladium for the synthesis of tertiary arylphosphine oxides. researchgate.net These reactions also couple secondary phosphine oxides with aryl halides. An efficient system utilizes copper(I) iodide (CuI) as the catalyst, often in the presence of a ligand to enhance its activity and solubility. researchgate.net For instance, (S)-α-phenylethylamine has been reported as an effective ligand for this transformation. researchgate.net

The copper-mediated pathway is effective for coupling various secondary phosphine oxides with aryl bromides or iodides, showcasing broad substrate scope. researchgate.net The reaction conditions are generally mild and tolerant of various functional groups, which is a significant advantage in multi-step syntheses. researchgate.netnih.gov

Table 3: Typical Conditions for Copper-Mediated Phosphinylation

| Component | Example | Function |

|---|---|---|

| Copper Source | Copper(I) iodide (CuI) researchgate.net | Catalyst |

| Ligand | (S)-α-phenylethylamine researchgate.net | Enhances catalyst activity |

| Base | Amine-based or inorganic base | Acid scavenger |

| Solvent | Various organic solvents | Reaction medium |

While palladium and copper are the most documented metals for this specific transformation, other transition metals like nickel are also known to catalyze C-P bond formation. researchgate.net Nickel-based catalysts can be a cost-effective alternative to palladium and have shown high efficacy in various cross-coupling reactions. The general mechanism is similar, involving oxidative addition of the aryl halide to the metal center, followed by reaction with the phosphine oxide and reductive elimination to yield the final product.

Directed ortho-Metalation and Related Functionalization Techniques

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. wikipedia.org The method relies on a "Directed Metalation Group" (DMG) that coordinates to a strong organolithium base, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a new functional group with perfect regiocontrol. wikipedia.org

In the context of this compound, this strategy can be envisioned in two ways. First, the dimethylphosphine oxide group itself can act as a DMG. Starting with dimethyl(phenyl)phosphine oxide, treatment with a strong base like n-butyllithium (n-BuLi) would selectively deprotonate the ortho-carbon. enamine.netuwindsor.ca Quenching the resulting lithiated species with an iodine source, such as molecular iodine (I₂), would yield the desired this compound.

Alternatively, a different DMG could be used to introduce the iodine first, followed by a subsequent cross-coupling reaction to install the phosphine oxide group. The strength of the DMG is crucial, with groups like amides and carbamates being particularly effective. organic-chemistry.orguwindsor.ca

Table 4: Key Reagents in Directed ortho-Metalation

| Reagent Type | Example | Function |

|---|---|---|

| Directed Metalation Group (DMG) | -P(O)R₂, -CONR₂, -OCONEt₂ organic-chemistry.orguwindsor.ca | Directs lithiation to the ortho-position |

| Organolithium Base | n-BuLi, s-BuLi, t-BuLi uwindsor.ca | Deprotonating agent |

| Electrophile | I₂ | Iodinating agent |

Oxidative Transformations for Phosphine Oxide Formation

An alternative and frequently employed synthetic route involves the preparation of the corresponding phosphine, (2-iodophenyl)dimethylphosphine, followed by a subsequent oxidation step to form the phosphine oxide. Tertiary phosphines are generally sensitive to oxidation and can often be converted to their corresponding phosphine oxides upon exposure to air. mdpi.com

For a more controlled and rapid transformation, chemical oxidizing agents are used. A common and effective reagent for this purpose is hydrogen peroxide (H₂O₂). thieme-connect.de The oxidation is typically clean, high-yielding, and proceeds under mild conditions, often in a solvent like acetone (B3395972) or dichloromethane. thieme-connect.de This two-step approach—C-P bond formation to make the phosphine followed by oxidation—is a practical and reliable pathway to access a wide variety of arylphosphine oxides.

Table 5: Common Oxidants for Phosphine to Phosphine Oxide Conversion

| Oxidizing Agent | Chemical Formula | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide | H₂O₂ | Acetone or CH₂Cl₂, room temperature thieme-connect.de |

| Air/Oxygen | O₂ | Prolonged exposure in solution or solid state mdpi.com |

Considerations for Scalable Synthesis in Research Settings

Transitioning the synthesis of this compound from a laboratory bench scale to a larger, scalable process suitable for research settings necessitates careful consideration of several critical factors. These include the selection of starting materials, optimization of reaction conditions, and the implementation of efficient and safe purification and handling procedures. The primary route for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction between an aryl halide and a phosphorus source.

A prevalent method for this synthesis is the coupling of 1,2-diiodobenzene with dimethylphosphine oxide. This reaction is analogous to the synthesis of similar structures, such as (2-aminophenyl)dimethylphosphine oxide, which has been successfully prepared using a palladium acetate (Pd(OAc)₂) catalyst in conjunction with a specialized ligand like Xantphos. rsc.org The choice of these reagents is critical for achieving high yields and purity on a larger scale.

Key Starting Materials and Their Scalable Production:

Table 1: Key Reagents for Scalable Synthesis

| Reagent | Role | Scalability Considerations |

|---|---|---|

| 1,2-Diiodobenzene | Aryl halide source | Commercially available in bulk quantities. |

| Dimethylphosphine oxide | Phosphorus source | Scalable synthesis methods are established. acs.orgnsf.gov |

| Palladium Acetate (Pd(OAc)₂) | Catalyst | Effective at low loadings, which is crucial for cost and residual metal content on a larger scale. |

| Xantphos | Ligand | Commercially available and effective in promoting the desired coupling reaction. |

| Base (e.g., K₃PO₄) | Activator | Inexpensive and available in bulk; its selection can influence reaction kinetics and catalyst stability. |

Optimization of Reaction Conditions for Scale-Up:

Direct translation of small-scale reaction conditions to a larger scale is often not feasible. Several parameters must be re-evaluated and optimized to ensure efficiency, safety, and product quality.

Catalyst Loading: Minimizing the palladium catalyst loading is a primary concern in scalable synthesis due to its high cost and the need to minimize residual palladium in the final product. rsc.org On a larger scale, even small reductions in catalyst loading (e.g., from 1 mol% to 0.1 mol%) can lead to significant cost savings and simplified purification. Optimization studies are crucial to determine the lowest effective catalyst concentration without compromising reaction time or yield.

Solvent Selection: The choice of solvent is critical for scalable synthesis. While solvents like N,N-dimethylformamide (DMF) are effective, their high boiling points and potential for decomposition can pose challenges for large-scale workup. rsc.org Alternative, "greener" solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are gaining prominence due to their lower toxicity, easier recovery, and favorable safety profiles. acs.org The solvent must effectively dissolve the reactants and facilitate the reaction while also allowing for straightforward product isolation.

Reaction Temperature and Time: Precise control of the reaction temperature is vital. Exothermic events, which may be negligible on a small scale, can become significant safety hazards in larger reactors. acs.org Employing controlled addition of reagents and efficient reactor cooling is essential. The reaction time will also need to be re-optimized, as direct scaling of time from a small-scale flask to a large reactor is not always linear.

Purification Methods: Column chromatography, a common purification technique in the laboratory, is often impractical for large quantities. Alternative purification methods such as crystallization, precipitation, or extraction are preferred for scalable synthesis. The high polarity of phosphine oxides can sometimes complicate purification. ru.nl Developing a robust crystallization procedure is often the most efficient and scalable method for obtaining a high-purity product. The use of molecular sieves can also be employed to effectively remove water from the hygroscopic phosphine oxide products. rsc.org

Table 2: Comparison of Lab-Scale vs. Scalable Synthesis Parameters

| Parameter | Laboratory Scale (e.g., 1 mmol) | Scalable Research Setting (e.g., >100 g) | Rationale for Change |

|---|---|---|---|

| Purification | Column Chromatography | Crystallization, Precipitation, Extraction | Efficiency, cost, and time for large quantities. ru.nl |

| Solvent | DMF, Dioxane | 2-MeTHF, Toluene | Safety, ease of removal, environmental impact. acs.org |

| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Cost reduction and minimization of residual metal. rsc.org |

| Heat Management | Stir plate/heating mantle | Jacketed reactor with controlled heating/cooling | Management of potential exotherms for safety. acs.org |

Process Safety Considerations:

The thermal stability of the reaction mixture and the potential for exothermic events are paramount safety concerns in any scale-up operation. acs.org Palladium-catalyzed cross-coupling reactions are known to be exothermic. A thorough understanding of the reaction's thermal profile, often obtained through techniques like reaction calorimetry, is essential before attempting a large-scale synthesis. This analysis helps in designing appropriate cooling protocols and emergency shutdown procedures to prevent runaway reactions. acs.org

Reactivity and Transformational Pathways of 2 Iodophenyl Dimethylphosphine Oxide

Halogen-Directed Reactivity in Organic Transformations

The iodine atom on the phenyl ring is a primary site of reactivity, particularly in metal-mediated transformations. However, its reactivity is significantly influenced by the adjacent dimethylphosphinoyl group. The phosphine (B1218219) oxide moiety is a powerful directing group in ortho-lithiation reactions. researchgate.netuwindsor.ca When treated with strong organolithium bases like tert-butyllithium, deprotonation occurs preferentially at the position ortho to the phosphine oxide group. researchgate.netlookchem.com In the case of (2-Iodophenyl)dimethylphosphine oxide, this would be the C6 position. This process, known as directed ortho-metalation (DoM), creates a highly reactive aryllithium species that can be trapped by various electrophiles, leading to the synthesis of tetrasubstituted benzene (B151609) derivatives. lookchem.com

While the phosphine oxide directs lithiation, the carbon-iodine bond offers another reactive pathway through metal-halogen exchange. This reaction is also typically initiated by organolithium reagents and results in the replacement of the iodine atom with lithium, forming a different aryllithium intermediate. The competition between ortho-deprotonation and iodine-lithium exchange is a critical aspect of the compound's reactivity, often controlled by reaction temperature and the specific base used. lookchem.com

C-P Bond Reactivity and Functionalization Studies

The carbon-phosphorus (C-P) bond in arylphosphine oxides is generally robust and stable under many reaction conditions. This stability is a key feature, allowing the phosphine oxide group to be carried through multi-step syntheses as a directing group or a functional handle. However, under specific and often harsh conditions, the C-P bond can be cleaved. Functionalization directly at the C-P bond is less common but represents an area of ongoing research in organophosphorus chemistry.

Phosphine Oxide Group Participation in Reaction Mechanisms

The phosphine oxide group plays a crucial role beyond simply being a spectator in reactions. Its primary function is as a potent ortho-directing group for metalation, as discussed previously. researchgate.netresearchgate.net The oxygen atom of the P=O group can coordinate to the lithium atom of the organolithium base, pre-complexing the reagent and delivering it to the adjacent ortho-proton. uwindsor.ca This chelation-assisted deprotonation significantly enhances the acidity of the ortho-protons, making the reaction highly regioselective. researchgate.net

Furthermore, the phosphine oxide can act as a ligand in transition metal-catalyzed reactions, influencing the catalytic cycle. wikipedia.orgbeilstein-journals.org The oxygen atom can coordinate to the metal center, affecting the electronic properties and stability of catalytic intermediates, which in turn can modulate the rate and selectivity of reactions such as cross-couplings. beilstein-journals.orgacs.org

Nucleophilic and Electrophilic Activation Modes

This compound exhibits both nucleophilic and electrophilic characteristics.

Nucleophilic Activation: The oxygen atom of the phosphine oxide group possesses lone pairs of electrons and can act as a nucleophile or a hydrogen bond acceptor. enamine.net This nucleophilicity is evident in its ability to coordinate to metal centers and form hydrogen bonds, which can influence reaction pathways and the physical properties of the molecule. acs.org

Electrophilic Activation: The primary electrophilic site is the carbon atom attached to the iodine. This C-I bond is susceptible to oxidative addition by low-valent transition metal catalysts, such as Palladium(0), which is the key initiating step in a wide array of cross-coupling reactions. wikipedia.orgnih.gov This activation mode is fundamental to the utility of this compound as a building block in the synthesis of more complex molecules.

Radical-Mediated Reactions Involving the Compound

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical, particularly under photolytic or radical-initiating conditions. researchgate.net While specific studies on the radical reactions of this compound are not extensively detailed, the reactivity of aryl iodides in general suggests its potential to participate in radical cascades. nih.govsemanticscholar.org For example, phosphorus-centered radicals can be generated from secondary phosphine oxides and added across double bonds. nih.gov A similar radical process involving this compound could lead to intramolecular cyclizations if an appropriate unsaturated tether is present in the molecule, providing access to phosphorus-containing heterocyclic systems. researchgate.net Such reactions are often initiated by radical initiators like AIBN or through photoredox catalysis. semanticscholar.orgrsc.org

Cross-Coupling Reactivity and Applications

The most significant and widely exploited reactivity of this compound lies in its performance in palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive toward oxidative addition to Pd(0), making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgharvard.edu

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form biaryl compounds. harvard.edunih.gov The reaction is fundamental in constructing complex molecular architectures. nih.govresearchgate.net The phosphine oxide moiety can be a valuable functional handle in the resulting products, for instance, serving as a hydrogen bond acceptor in biologically active molecules. enamine.net

Interactive Table: Representative Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | >90 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 85-95 |

| 3-Thienylboronic acid | PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | 80-90 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and is known for its high stereoselectivity, typically favoring the trans product. organic-chemistry.orgyoutube.com

Interactive Table: Representative Heck Reaction of this compound

| Alkene Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| n-Butyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 85-95 |

| Styrene | PdCl₂ | (none) | NaOAc | DMF | 80-90 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Sonogashira Coupling: This coupling involves the reaction of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper salts, to produce aryl-substituted alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This method is crucial for synthesizing conjugated enyne systems and internal alkynes. libretexts.org

Interactive Table: Representative Sonogashira Coupling of this compound

| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | >90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 85-95 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Mechanistic Investigations of 2 Iodophenyl Dimethylphosphine Oxide Involved Processes

Elucidation of Reaction Intermediates and Transition States

The reactivity of (2-Iodophenyl)dimethylphosphine oxide is largely dictated by the nature of the intermediates and transition states that can be accessed under various reaction conditions. A plausible reaction pathway, particularly under thermal or photochemical conditions, involves the formation of highly reactive phosphinidene (B88843) species.

Phosphinidene Intermediates: The cleavage of the carbon-iodine bond and subsequent elimination of a substituent can potentially lead to the formation of a phosphinidene intermediate. These are phosphorus analogues of carbenes and are known to be highly reactive. For instance, the reduction of a phosphorus dichloride supported by a bulky aryl group has been shown to generate a reactive intermediate that behaves as a base-stabilized phosphinidene. researchgate.net In the case of this compound, a similar pathway could be envisioned, leading to a transient dimethylphosphinoyl-substituted arylphosphinidene. These intermediates are typically characterized by their electrophilic nature and can undergo various subsequent reactions, such as insertions into C-H bonds or cycloadditions.

Recent studies have also explored the isolation of two-coordinate phosphorus(III) oxides, which are extremely reactive species and are considered key intermediates in the degradation of organophosphorus compounds. nih.gov While not directly generated from this compound, the study of these species provides valuable insights into the potential reactivity of phosphorus-oxygen containing intermediates.

Transition States in Cyclization Reactions: A common reaction manifold for ortho-haloaryl compounds is intramolecular cyclization. For this compound, a palladium-catalyzed intramolecular C-P bond formation could be a viable pathway to synthesize cyclic phosphine (B1218219) oxides. Mechanistic studies of related palladium-catalyzed C-P bond-forming reactions suggest that the process involves oxidative addition of the aryl halide to a low-valent palladium species, followed by coordination of the phosphine oxide and subsequent reductive elimination to form the C-P bond. nih.gov The transition states in these steps are complex, involving the palladium center, the aryl group, and the phosphine oxide moiety.

In a related visible light-induced radical cyclization of o-iodophenylacrylamides, a 5-exo-trig radical cyclization mechanism is proposed. researchgate.net This suggests that under photoredox catalysis, a radical intermediate could be generated on the aryl ring, which then undergoes cyclization.

The table below summarizes potential intermediates and the methods used for their investigation in related systems.

| Intermediate/Transition State | Precursor/Reaction Type | Method of Investigation | Key Findings |

| Base-stabilized phosphinidene | Reduction of a phosphorus dichloride | NMR spectroscopy, Trapping experiments | Observation of a persistent species at low temperatures and formation of a cyclic triphosphine (B1213122) upon warming. researchgate.net |

| Aryl radical | Visible light-induced cyclization of o-iodophenylacrylamides | Product analysis, Mechanistic proposal | Formation of indolin-2-ones via a 5-exo-trig radical cyclization. researchgate.net |

| Pd-phosphido complex | Enantioselective C-P cross-coupling | Spectroscopic and computational studies | Rapid pyramidal inversion of the phosphido complex is key to enantioselectivity. nih.gov |

Kinetic and Thermodynamic Studies of Relevant Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products. For processes involving this compound, such studies are essential for understanding reaction feasibility and for optimizing reaction conditions.

Kinetic Analysis: The kinetics of palladium-catalyzed C-P bond-forming reactions have been investigated for related systems. For example, the reactions of aryl nonaflates with phosphine oxides have been shown to be accelerated by the addition of iodide ions. acs.org Kinetic studies of these reactions typically involve monitoring the concentration of reactants and products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data obtained can be used to determine the reaction order with respect to each component and to elucidate the rate-determining step of the catalytic cycle. For instance, in some palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-limiting step.

Thermodynamic Considerations: The thermodynamics of C-P bond formation are a critical aspect. The formation of a stable phosphorus-carbon bond is the driving force for many of the reactions involving phosphine oxides. nih.govbeilstein-journals.org Computational studies on related systems can provide estimates for the enthalpy and Gibbs free energy changes associated with different reaction pathways. For example, density functional theory (DFT) calculations have been used to investigate the thermodynamics of phosphinidene generation from P-arylphosphiranes. researchgate.net

The following table presents hypothetical kinetic data for a related palladium-catalyzed cyclization reaction, illustrating the type of information that would be sought for this compound.

| Entry | Catalyst Loading (mol%) | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2 | None | 100 | 24 | 45 |

| 2 | 2 | NaI (2 equiv) | 100 | 12 | 85 |

| 3 | 1 | NaI (2 equiv) | 100 | 24 | 78 |

| 4 | 2 | NaI (2 equiv) | 80 | 24 | 65 |

Spectroscopic Probes for Mechanistic Elucidation (e.g., NMR, EPR, IR)

Spectroscopic techniques are indispensable tools for identifying and characterizing reaction intermediates and for probing the electronic and structural changes that occur during a reaction.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for studying reactions involving organophosphorus compounds. rsc.org Changes in the chemical shift and coupling constants of the phosphorus nucleus can provide a wealth of information about its chemical environment. In situ NMR studies, where the reaction is monitored directly in the NMR tube, can allow for the direct observation of intermediates. For example, low-temperature ³¹P NMR has been used to observe persistent phosphinidene-related species. researchgate.net ¹H and ¹³C NMR are also crucial for characterizing the organic framework of the molecule. nih.govacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that proceed through radical intermediates, EPR spectroscopy is the technique of choice for their detection and characterization. In the context of a potential radical cyclization of this compound, EPR could be used to identify and study the aryl radical intermediate.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. The P=O stretching frequency in phosphine oxides is sensitive to the electronic environment of the phosphorus atom. mdpi.comresearchgate.net For instance, the coordination of the phosphine oxide to a metal center or the formation of hydrogen bonds would lead to a shift in the P=O stretching frequency, which can be monitored by IR spectroscopy.

The table below shows typical ³¹P NMR chemical shifts for different types of organophosphorus compounds, which are relevant for the analysis of reactions involving this compound.

| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |

| Tertiary Phosphine Oxides | +20 to +50 |

| Phosphonium Salts | +15 to +40 |

| Metal-Coordinated Phosphine Oxides | Varies depending on the metal and other ligands |

| Phosphinidenes (stabilized) | Can be highly deshielded |

Isotopic Labeling Studies to Map Reaction Pathways

Isotopic labeling is a powerful and unambiguous method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ²H for ¹H, or ¹⁸O for ¹⁶O), one can follow its path using mass spectrometry or NMR spectroscopy.

In the context of this compound, isotopic labeling could be employed to:

Confirm Intramolecularity: By synthesizing a mixture of labeled and unlabeled starting material and analyzing the product distribution, one can determine if a reaction is intramolecular or intermolecular. For a cyclization reaction, the labeled phosphorus atom should remain attached to the same aryl group.

Elucidate Rearrangement Processes: If any skeletal rearrangements were to occur during a reaction, isotopic labeling of the carbon backbone would reveal the new connectivity in the product.

Probe Kinetic Isotope Effects (KIEs): Measuring the reaction rate with a deuterated substrate versus a non-deuterated one can provide information about the transition state of the rate-determining step. A significant KIE would indicate that the C-H bond is being broken in this step.

Investigate the Source of Oxygen: In reactions involving the phosphine oxide group, labeling the oxygen atom with ¹⁸O can determine if it participates in the reaction or remains a spectator ligand. nih.govnih.gov

Computational Mechanistic Modeling and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms. It allows for the calculation of the geometries and energies of reactants, intermediates, transition states, and products, providing a detailed picture of the potential energy surface of a reaction.

For this compound, computational modeling could be used to:

Predict Reaction Pathways: By comparing the activation energies of different possible reaction pathways (e.g., radical cyclization vs. palladium-catalyzed cyclization), one can predict the most likely mechanism under a given set of conditions.

Characterize Transient Species: The structures and electronic properties of highly reactive intermediates, such as phosphinidenes or radical species, which may be difficult to observe experimentally, can be calculated.

Validate Experimental Observations: Computational results can be used to support or challenge mechanistic proposals based on experimental data. For example, calculated NMR chemical shifts or IR frequencies of proposed intermediates can be compared with experimental spectra.

Rationalize Selectivity: In cases where multiple products can be formed, computational modeling can help to understand the origins of chemo-, regio-, and stereoselectivity.

Applications of 2 Iodophenyl Dimethylphosphine Oxide in Catalysis Research

Design and Development of Catalytic Systems Utilizing the Compound

The design of effective catalytic systems often hinges on the synthesis of ligands with precisely tuned steric and electronic properties. tcichemicals.com (2-Iodophenyl)dimethylphosphine oxide is a key starting material in this context, enabling the construction of novel phosphine (B1218219) ligands. The core strategy involves utilizing the carbon-iodine bond for elaboration into more complex structures, typically through palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling reaction can be employed to connect the 2-iodophenyl group with another aryl or heteroaryl fragment, creating a biaryl backbone. liv.ac.uk This methodology allows for the synthesis of 2-(diphenylphosphinoyl)-2'-halogenated biphenyls, which are precursors to bidentate phosphine ligands. liv.ac.uk

Once the desired ligand scaffold is assembled, the phosphine oxide group can be reduced to the corresponding phosphine (P(III)), which is the active coordinating group for most transition metal catalysts. nih.gov This reduction is a critical step, as phosphines are potent ligands in metal catalysis, while phosphine oxides generally are not, though they can act as stabilizing agents for palladium nanoparticles. nih.govnih.gov The phosphine oxide is often more stable and easier to handle during the synthesis of the ligand framework, and its conversion to the phosphine is performed just before complexation with a metal center. nih.gov This precursor approach prevents the premature oxidation or degradation of the sensitive phosphine ligand.

Catalytic systems derived from such precursors are diverse. The final ligand can be monodentate or, more powerfully, a bidentate chelating ligand if a second coordinating group is introduced. The ortho arrangement of the iodo and phosphine oxide groups in the parent molecule is ideal for creating pincer-type or chelating ligands, which are known to enhance catalytic stability and activity.

Role as a Ligand in Transition Metal Catalysis

While this compound itself is not typically used directly as a ligand, the ligands derived from it are central to transition metal catalysis. The transformation of the phosphine oxide to a phosphine creates a species capable of coordinating to metals like palladium, rhodium, nickel, and cobalt, forming active catalysts for a wide range of organic reactions. nih.govnih.gov

The effectiveness of a phosphine ligand is governed by its electronic and steric properties, which can be finely tuned. tcichemicals.com Ligands derived from this compound offer significant modularity.

Electronic Effects : Electron-rich phosphine ligands are known to accelerate the oxidative addition step in many catalytic cycles, such as the Suzuki-Miyaura reaction. nih.gov The electronic nature of ligands derived from the title compound can be modified by introducing electron-donating or electron-withdrawing groups onto the aryl backbone via the iodine handle.

Steric Effects : Bulky ligands often promote the reductive elimination step and can enhance catalyst stability by preventing the formation of inactive catalyst aggregates. nih.gov The steric hindrance around the phosphorus atom can be systematically adjusted by replacing the methyl groups or by building a sterically demanding architecture on the phenyl ring. For example, creating bulky biaryl phosphine ligands has become a routine strategy for improving catalyst performance in challenging cross-coupling reactions. nih.gov

Chelation : The ortho arrangement in this compound is a perfect starting point for creating bidentate (P,X) or pincer (P,X,P) ligands, where X can be another donor atom like N, O, or P introduced through substitution at the iodine position. Chelation leads to more stable metal complexes and can profoundly influence the selectivity of the catalytic transformation.

Phosphine ligands are cornerstones of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. nih.gov Ligands derived from phosphine oxides, including those conceptually originating from this compound, are highly effective in these transformations. While the phosphine oxide itself can sometimes act as a stabilizing "buffering" ligand for palladium nanoparticles, its primary role is as a stable precursor to the active phosphine ligand. nih.gov

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides. The choice of phosphine ligand is critical for reaction efficiency, especially when using less reactive aryl chlorides or sterically hindered substrates. nih.gov Bulky, electron-rich monophosphines derived from biaryl scaffolds—structures accessible from this compound—have demonstrated excellent performance. nih.govrsc.org For example, the use of recyclable Pd(0)/C as a catalyst for the Suzuki-Miyaura coupling of 2-iodocycloenones with arylboronic acids provides an efficient, ligand-free alternative under mild conditions, though homogeneous catalysts with tailored phosphine ligands often offer superior scope and activity. organic-chemistry.org

Heck Reaction: The Heck reaction couples olefins with aryl halides. nih.gov Catalytic systems employing secondary phosphine oxide (SPO) ligated palladium complexes have been developed for this purpose, showing high yields under mild conditions with a broad substrate scope. beilstein-journals.orgnih.gov The active catalyst is often formed in situ, where the SPO tautomerizes to a phosphinous acid that coordinates to the palladium center. beilstein-journals.org While phosphine-free systems exist, phosphine ligands are often crucial for activating the palladium catalyst and controlling the reaction pathway. nih.govlibretexts.org

Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Palladium complexes with phosphine ligands are standard catalysts. wikipedia.org The reaction can be sensitive to the ligand's properties; for instance, sterically demanding phosphines can be optimal for coupling bulky substrates. nih.gov Copper-free Sonogashira variants often rely on highly efficient palladium/phosphine systems to facilitate the catalytic cycle. organic-chemistry.org

Table 1: Performance of Various Phosphine Oxide-Derived or Related Catalytic Systems in Cross-Coupling Reactions This table presents data for catalytic systems analogous to those that could be derived from this compound to illustrate their general effectiveness.

| Reaction Type | Catalyst / Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | 4-Amino-2-chloropyridine | Phenylboronic acid | >98 | nih.gov |

| Suzuki-Miyaura | 10% Pd/C (ligand-free) | 2-Iodo-2-cyclohexen-1-one | Phenylboronic acid | 97 | organic-chemistry.org |

| Heck | Imidazole-SPO-Pd Complex | Bromobenzene | Styrene | 98 | beilstein-journals.org |

| Heck | Pd(OAc)₂ (phosphine-free) | Iodobenzene | Eugenol | 85 | nih.gov |

| Sonogashira | Pd(II) β-oxoiminatophosphane | Iodobenzene | Phenylacetylene | 99 | organic-chemistry.org |

| Sonogashira | Pd(PPh₃)₄/CuI | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | High | wikipedia.org |

A major goal in modern catalysis is the synthesis of enantiomerically pure compounds. This is often achieved using chiral ligands. This compound serves as a valuable scaffold for creating P-chiral ligands, which are a class of ligands with chirality centered on the phosphorus atom. tcichemicals.com

The synthesis of P-stereogenic phosphines has historically been challenging, often proceeding through phosphine oxide intermediates. tcichemicals.com Resolution of racemic secondary phosphine oxides, followed by stereospecific functionalization, is a viable strategy to obtain enantiopure P-chiral compounds. nih.gov For example, optically pure (S)-(2-Methylphenyl)phenylphosphine oxide can be transformed into a range of P-stereogenic tertiary phosphine oxides with excellent enantiomeric excess via reactions like the Hirao coupling. nih.gov Similarly, one could envision a synthetic route starting from this compound to generate a P-chiral center, which could then be elaborated into a more complex, enantiopure ligand for asymmetric catalysis.

Alternatively, chirality can be introduced by coupling the iodo-position with a chiral molecule, or by creating axial chirality in the resulting biaryl backbone. epfl.ch Iridium-catalyzed enantioselective C-H activation of phosphine oxides has emerged as a powerful method to construct both P-chiral and axially-chiral biaryl phosphine oxides, which are precursors to highly effective monodentate phosphine ligands. epfl.ch

Controlling selectivity is a paramount challenge in organic synthesis. The structure of the ligand plays a decisive role in directing the outcome of a reaction when multiple reactive sites are present in a substrate. Ligands derived from this compound can be designed to control both chemo- and regioselectivity.

Chemoselectivity : In molecules with multiple halide atoms (e.g., bromo and chloro groups), a catalyst can be tuned to react selectively with one over the other. The reactivity difference between C-I, C-Br, and C-Cl bonds is often exploited. For instance, the higher reactivity of an aryl iodide allows for selective coupling while leaving an aryl bromide or chloride untouched. wikipedia.org Ligand design can further enhance this inherent selectivity. kochi-tech.ac.jp

Regioselectivity : When a substrate has multiple positions where a reaction can occur (e.g., different C-H bonds or positions on an unsymmetrical olefin), the steric and electronic profile of the ligand can direct the catalyst to a specific site. For example, in the Heck reaction, the regioselectivity of olefin insertion can be influenced by the ligand. The ortho-substitution pattern inherent in ligands derived from this compound can create a specific steric environment that blocks or opens access to certain coordination sites on the metal, thereby controlling where the substrate binds and reacts.

Organocatalytic Applications and Metal-Free Catalysis

While phosphines are most famous as ligands for transition metals, they are also used as organocatalysts. However, many of these reactions, such as the Wittig, Mitsunobu, and Appel reactions, produce phosphine oxide as a stoichiometric byproduct. mdpi.com A major area of research is the development of catalytic versions of these reactions, which requires an in situ reduction of the phosphine oxide back to the active phosphine. mdpi.com Phosphine oxides can therefore be considered pre-catalysts in these organocatalytic cycles. Materials decorated with phosphine oxide derivatives have been developed as heterogeneous organocatalysts for reactions like the Wittig reaction. mdpi.com

In the realm of metal-free catalysis, phosphine oxides themselves can participate in reactions. For example, a metal-free tandem phosphinoylation/cyclization has been developed using diphenylphosphine (B32561) oxide and an oxidant to synthesize chroman-4-ones. researchgate.net This reaction proceeds through a radical mechanism. Although this compound itself has not been reported in this specific context, the reactivity of its phosphine oxide group suggests potential applicability in related metal-free transformations. However, in one study, dimethylphosphine (B1204785) oxide did not participate in a similar radical reaction, suggesting that the reactivity is sensitive to the substituents on the phosphorus atom. researchgate.net

Heterogeneous Catalysis and Surface Immobilization Strategies

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, most commonly a solid catalyst with liquid or gas-phase reactants. A primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and continuous processes, contributing to more sustainable and cost-effective chemical production.

A key challenge and area of research is the immobilization of effective homogeneous catalysts onto solid supports to create robust heterogeneous systems. While no studies document this for this compound, various strategies are employed for related compounds like other phosphine oxides.

Key Immobilization Strategies:

Covalent Anchoring: This method involves forming a strong chemical bond between the catalyst (or its ligand) and the support material. For instance, phosphine oxide derivatives have been anchored to supports like multiwalled carbon nanotubes. The functional groups on both the support and the molecule to be anchored are crucial for this strategy to succeed.

Adsorption and Ion Exchange: Catalysts can be physically adsorbed onto the surface of a support. This is a simpler method but often results in weaker interactions, which can lead to leaching of the catalyst from the support during the reaction.

Entrapment: The catalyst can be physically trapped within the pores of a support material, such as a zeolite or a metal-organic framework (MOF). This method can effectively prevent leaching, but diffusion of reactants and products into and out of the pores can become a limiting factor.

The choice of support material is critical and can influence the catalyst's activity, selectivity, and stability. Common supports include inorganic oxides, polymers, and carbon-based materials.

Table 1: General Comparison of Surface Immobilization Strategies

| Strategy | Description | Advantages | Disadvantages |

| Covalent Anchoring | Formation of a chemical bond between the catalyst and the support. | Strong bonding prevents leaching; allows for precise positioning. | Can be synthetically challenging; may alter catalyst activity. |

| Adsorption | Physical binding of the catalyst to the support surface. | Simple preparation. | Weak interaction can lead to catalyst leaching and deactivation. |

| Entrapment | Physical confinement of the catalyst within a porous support. | Good prevention of leaching. | Mass transport limitations can reduce reaction rates. |

Catalyst Turnover and Sustainability in Catalytic Research

The efficiency and longevity of a catalyst are paramount for its practical application, particularly from a sustainability perspective. These characteristics are often quantified by the turnover number (TON) and turnover frequency (TOF).

Turnover Number (TON): Represents the total number of substrate molecules that one molecule of the catalyst can convert into the product before it becomes deactivated. A high TON indicates a more durable and productive catalyst.

Turnover Frequency (TOF): Defines the specific activity of a catalyst, measured as the number of molecules of substrate converted per active site per unit of time. TOF allows for a more fundamental comparison of the intrinsic activity of different catalytic systems.

Achieving high TON and TOF values is a central goal in catalyst development. For example, in certain palladium-catalyzed reactions, intensive optimization of ligands and reaction conditions has led to turnover numbers exceeding 500. The sustainability of a catalytic process is directly linked to these metrics. A catalyst with a high TON requires less frequent replacement, reducing waste and cost. Similarly, a high TOF can lead to more efficient processes that consume less energy.

Catalyst deactivation is a key factor limiting turnover. Mechanisms of deactivation include:

Poisoning: Strong binding of impurities or byproducts to the active sites.

Leaching: The loss of the active catalytic species from the support in heterogeneous systems.

Sintering: The agglomeration of metal nanoparticles on a support, leading to a loss of active surface area.

Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface.

Table 2: Key Metrics in Catalyst Performance Evaluation

| Metric | Definition | Importance in Sustainability |

| Turnover Number (TON) | Moles of product per mole of catalyst. | Indicates catalyst lifetime and overall productivity; higher TON reduces waste. |

| Turnover Frequency (TOF) | Moles of product per mole of catalyst per unit time. | Measures intrinsic catalytic activity; higher TOF leads to faster, more energy-efficient processes. |

| Selectivity | The ratio of the desired product formed to the total amount of reactant consumed. | High selectivity minimizes the formation of unwanted byproducts and reduces separation costs. |

| Stability/Durability | The ability of a catalyst to maintain its activity over time. | Crucial for long-term industrial operation and reducing catalyst replacement frequency. |

In-depth Analysis of this compound Reveals Limited Coordination Chemistry Data

Despite significant interest in the coordination chemistry of phosphine oxide ligands for applications in catalysis and materials science, a comprehensive review of scientific databases reveals a notable scarcity of published research specifically detailing the coordination behavior of this compound. While the broader class of phosphine oxides has been extensively studied, this particular iodo-substituted derivative remains largely unexplored in the context of its interactions with transition metals.

The synthesis of various phosphine oxides is well-documented, often involving the oxidation of the corresponding phosphines or through reactions of organometallic reagents with phosphorus compounds. enamine.netwikipedia.org While general synthetic routes to dimethylphosphine oxide and related aryl derivatives have been described, specific, optimized protocols for the preparation of this compound are not prominently featured in the chemical literature. enamine.netwikipedia.org

The electronic influence of phosphine oxide ligands is often assessed by spectroscopic methods, such as infrared (IR) spectroscopy, by observing the shift in the P=O stretching frequency upon coordination. Steric effects are typically evaluated through the analysis of crystal structures and the use of parameters like the Tolman cone angle. For this compound, such detailed experimental or computational analysis is not currently available in published literature.

Similarly, investigations into the role of this compound in the formation of supramolecular assemblies are absent from the scientific record. While phosphine oxides can participate in hydrogen bonding and other non-covalent interactions, leading to the formation of extended structures, the specific influence of the iodo-substituent on such self-organization principles has not been explored for this compound.

Theoretical and Computational Studies of 2 Iodophenyl Dimethylphosphine Oxide

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of (2-Iodophenyl)dimethylphosphine oxide is fundamental to its chemical properties. Molecular Orbital (MO) theory is a powerful tool for describing the distribution and energy of electrons within the molecule.

The interaction between the atomic orbitals of phosphorus, oxygen, carbon, and iodine atoms leads to the formation of a set of molecular orbitals, each with a specific energy level. The nature of the phosphoryl (P=O) bond in phosphine (B1218219) oxides is a subject of particular interest. It is best described not as a simple double bond but as a dative bond with significant ionic character (P⁺-O⁻), involving σ- and π-contributions. The π-bonding involves the overlap of oxygen p-orbitals with phosphorus d-orbitals.

In this compound, the electronic structure is further influenced by the iodinated phenyl group. The iodine atom, with its large size and available p-orbitals, can participate in hypervalent interactions and influence the aromatic system's electronic properties through both inductive and resonance effects.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For aromatic compounds, electrophilic substitution reactions are often directed by the electron density of the HOMO. mdpi.com In the case of this compound, the HOMO is likely to have significant contributions from the phenyl ring and the oxygen lone pairs, while the LUMO may be centered on the aromatic ring and the phosphorus atom. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Illustrative Molecular Orbital Data for a Substituted Phenylphosphine Oxide

| Molecular Orbital | Energy (eV) | Key Atomic Contributions |

| LUMO+1 | 1.25 | P, C(aryl) |

| LUMO | 0.50 | C(aryl), P, I |

| HOMO | -5.80 | O, C(aryl) |

| HOMO-1 | -6.50 | C(aryl), I |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds, primarily the P-C(aryl) bond. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion, thus mapping the potential energy surface.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the conformational space. For organophosphine oxides, the rotational barrier around the P-C bond can be influenced by steric and electronic factors. The bulky iodine atom at the ortho position is expected to create significant steric hindrance, which will likely dominate the conformational preferences.

The potential energy surface will reveal the most stable arrangement of the dimethylphosphine (B1204785) oxide group relative to the iodinated phenyl ring. It is anticipated that the conformer that minimizes the steric clash between the phosphoryl oxygen or the methyl groups and the ortho-iodine substituent will be the most stable.

Example Conformational Energy Data

| Conformer | Dihedral Angle (O=P-C-C) | Relative Energy (kcal/mol) |

| A | 0° | 5.2 |

| B | 60° | 1.5 |

| C | 120° | 0.0 (Global Minimum) |

| D | 180° | 3.8 |

Note: This table is an illustrative example of what a conformational analysis might reveal for a sterically hindered phosphine oxide. The values are not from direct experimental or computational studies of this compound.

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

Theoretical calculations can predict the most likely sites for chemical reactions and the stereochemical outcomes. The reactivity of this compound is twofold: reactions involving the phosphine oxide moiety and reactions on the iodinated aromatic ring.

The phosphoryl oxygen is a strong hydrogen bond acceptor and can coordinate to Lewis acids. The phosphorus center can also be a site for nucleophilic attack, although this is less common for phosphine oxides.

The iodinated phenyl ring is susceptible to electrophilic aromatic substitution. The directing effects of the dimethylphosphine oxide group and the iodine atom will determine the regioselectivity of such reactions. The phosphine oxide group is generally deactivating and meta-directing, while iodine is deactivating but ortho-, para-directing. Computational studies of electrophilic iodination on substituted benzenes have provided detailed mechanistic insights that can be extended to this system. researchgate.net Furthermore, the carbon-iodine bond can participate in various cross-coupling reactions, a common strategy for functionalizing aromatic iodides. mdpi.com The ease of iodine abstraction can be influenced by steric strain, which is relevant for the ortho-substituted title compound. figshare.com

Predicted Reactivity Parameters

| Atomic Site | Fukui Function (f⁻) for Electrophilic Attack | Predicted Reactivity |

| C3 | 0.08 | Low |

| C4 | 0.15 | Moderate |

| C5 | 0.09 | Low |

| C6 | 0.12 | Moderate |

| O(phosphoryl) | 0.25 | High (for H-bonding/Lewis acids) |

Note: This table provides hypothetical Fukui indices to illustrate reactivity prediction. These are not derived from specific calculations on this compound.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations can provide accurate geometries, energies, and spectroscopic properties for both the ground and excited states of this compound.

For the ground state, DFT can be used to optimize the molecular geometry, calculate vibrational frequencies (for comparison with IR and Raman spectroscopy), and determine electronic properties such as the dipole moment and polarizability. DFT is also instrumental in calculating the energies of different conformers and the barriers between them. researchgate.netrsc.org

Excited-state DFT calculations, such as Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectrum (UV-Vis) of the molecule. This allows for the assignment of observed spectral bands to specific electronic transitions, for instance, π-π* transitions within the aromatic ring or n-π* transitions involving the phosphoryl oxygen. For iodinated compounds, transitions involving the iodine atom can also be significant.

Illustrative DFT-Calculated Properties

| Property | Calculated Value |

| Ground State Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| HOMO-LUMO Gap | Z eV |

| First Excitation Energy | W eV (corresponding to λ nm) |

Note: The letters X, Y, Z, and W represent placeholder values, as specific DFT data for this molecule were not found in the searched literature.

Molecular Dynamics Simulations in Solvated and Condensed Phases

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a liquid or solid state, or in solution. MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For this compound, MD simulations can be used to study its solvation in various solvents, such as water or organic solvents. These simulations can reveal details about the structure of the solvation shell, the strength of solute-solvent interactions (e.g., hydrogen bonding between the phosphoryl oxygen and water), and the dynamics of the molecule in the condensed phase. researchgate.netacs.orgscispace.comnih.gov

MD simulations can also be used to predict macroscopic properties such as density, viscosity, and diffusion coefficients of the pure liquid or its solutions. This information is crucial for understanding its behavior in practical applications. The simulations for other organophosphorus compounds have shown complex molecular-scale structures and dynamics due to the interplay of hydrophobic and hydrophilic groups. researchgate.netscispace.comnih.gov

Example MD Simulation Output

| Property | Solvent | Simulated Value |

| Solvation Free Energy | Water | -A kcal/mol |

| Diffusion Coefficient | Hexane | B x 10⁻⁵ cm²/s |

| Radial Distribution Function g(r) for O(phosphoryl)···H(water) | Water | Peak at C Å |

Note: A, B, and C are placeholder values representing typical outputs from MD simulations. These are not specific results for this compound.

Future Directions and Emerging Research Avenues for 2 Iodophenyl Dimethylphosphine Oxide

Integration into Advanced Materials Science and Engineering Research

The unique electronic and structural properties of the phosphine (B1218219) oxide group, combined with the reactive handle of the iodo-substituted phenyl ring, make (2-Iodophenyl)dimethylphosphine oxide an attractive candidate for incorporation into advanced materials.

Future research is anticipated to focus on leveraging these features for the development of novel polymers and functional materials. For instance, the phosphine oxide moiety is known to enhance thermal stability, flame retardancy, and adhesion in polymers. nih.gov The incorporation of this compound or its derivatives into polymer backbones could lead to materials with superior fire-retardant properties. nih.govmdpi.comgoogle.com Research in this area will likely explore the synthesis of monomers derived from this compound for subsequent polymerization.

Furthermore, the strong electron-withdrawing nature of the phosphine oxide group has led to the use of phosphine oxide derivatives in organic light-emitting diodes (OLEDs) as host and electron-transporting materials. rsc.orgnih.gov The presence of the iodine atom in this compound offers a site for further functionalization, enabling the tuning of optoelectronic properties. This opens up avenues for the design of novel materials for applications in organic electronics, such as OLEDs and organic photovoltaics. researchgate.netyu-electronics.com

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Key Properties to Exploit |

| Flame Retardant Polymers | As a monomer or additive in polymer synthesis. | Inherent flame retardancy of the phosphine oxide group. nih.govmdpi.com |

| Optoelectronic Materials | As a building block for host materials or emitters in OLEDs. | Electron-withdrawing nature and tunable electronic properties. rsc.orgresearchgate.net |

| High-Performance Coatings | To enhance adhesion and thermal stability of coatings. | Polarity and thermal resistance of the phosphine oxide moiety. nih.gov |

Exploration of Novel Synthetic Methodologies for Diversified Derivatives

The synthetic utility of this compound is expected to be significantly expanded through the exploration of novel synthetic methodologies aimed at creating a diverse library of derivatives. While traditional cross-coupling reactions at the iodo-position are well-established, future research will likely focus on more efficient and versatile synthetic routes.

One promising area is the late-stage diversification of the phosphine oxide core through C-H activation strategies. nih.gov This approach could enable the introduction of various functional groups onto the phenyl ring, providing access to a wide range of novel structures without the need for pre-functionalized starting materials. nih.gov Additionally, catalyst-free methods for the functionalization of related quinoline (B57606) systems with secondary phosphine oxides have been reported, suggesting the potential for developing similar green and efficient reactions for this compound. acs.org

The development of one-pot and multicomponent reactions will also be crucial for the efficient synthesis of complex molecules derived from this compound. For example, a novel ring-opening Wittig olefination has been used to synthesize amphiphilic phosphine oxides, demonstrating the potential for innovative reaction design. rsc.orgrsc.org Applying such creative strategies to this compound could lead to the discovery of new reactions and the synthesis of compounds with unique properties.

Expansion of Catalytic Scope beyond Established Reaction Classes

While phosphines are well-known as ligands in transition metal catalysis, the catalytic potential of phosphine oxides themselves is an emerging area of research. acs.org Future studies are expected to explore the use of this compound and its derivatives as organocatalysts. Chiral phosphine oxides have already shown promise in promoting stereoselective transformations, and this represents a significant opportunity for future investigation. rsc.orgelectronicsandbooks.comrsc.org

The development of phosphine oxide-based catalysts for reactions beyond traditional cross-coupling is a key future direction. For instance, phenolic tertiary phosphine oxides have been shown to catalyze metal-free Mitsunobu-type reactions, highlighting the potential for phosphine oxides to mediate a broader range of chemical transformations. mdpi.com Research into anchoring phosphine oxide derivatives onto solid supports, such as carbon nanotubes, could lead to the development of heterogeneous catalysts that are easily recoverable and reusable, further enhancing their practical utility. mdpi.com

Bio-Inspired Chemical Research and Bioconjugation Strategies

The phosphine oxide moiety has gained significant attention in medicinal chemistry, particularly after the approval of the anticancer drug Brigatinib, which contains a dimethylphosphine (B1204785) oxide group. bldpharm.comenamine.net This has spurred interest in the development of other phosphine oxide-containing therapeutic agents. The this compound scaffold provides a valuable platform for the synthesis of new drug candidates, where the iodo-group can be functionalized to interact with biological targets.

A key emerging area is the use of this compound in bioconjugation strategies for targeted drug delivery. nih.govrug.nl The iodine atom can serve as a handle for attaching biomolecules, such as peptides or antibodies, to create conjugates that can specifically target diseased cells. nih.gov Furthermore, unsaturated phosphine oxides have been utilized as versatile reagents for modular antibody rebridging and peptide cyclization, demonstrating the potential for creating complex and functional bioconjugates. researchgate.net The development of radiolabeled derivatives, for example through the introduction of radioactive iodine isotopes, is also a feasible direction for creating imaging agents. researchgate.net

Table 2: Potential Bio-Inspired Applications

| Research Area | Application of this compound | Rationale |

| Medicinal Chemistry | Synthesis of novel kinase inhibitors and other therapeutic agents. | The phosphine oxide group can act as a hydrogen bond acceptor. bldpharm.comenamine.net |

| Targeted Drug Delivery | As a linker for conjugating drugs to targeting moieties. | The iodo-group allows for versatile chemical modification. nih.gov |

| Bioconjugation | Development of reagents for antibody-drug conjugates and peptide modifications. | The phosphine oxide scaffold provides a stable and versatile platform. researchgate.net |

| Molecular Imaging | Synthesis of radiolabeled probes for diagnostic applications. | The iodine atom can be replaced with a radioactive isotope. researchgate.net |

Predictive Design through Advanced Computational Chemistry

Computational chemistry is expected to play an increasingly important role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) and other computational methods can be employed to predict the physicochemical properties of new derivatives, saving significant time and resources in the laboratory. scholarsportal.info

Future research will likely involve the use of computational tools to:

Design novel ligands: DFT calculations can be used to predict the binding affinities of phosphine oxide-based ligands with various metal centers, aiding in the design of more efficient catalysts. scholarsportal.inforsc.org

Elucidate reaction mechanisms: Computational studies can provide insights into the transition states and intermediates of reactions involving this compound, helping to optimize reaction conditions and develop new transformations. researchgate.net

Predict material properties: The electronic and optical properties of polymers and other materials incorporating the this compound moiety can be modeled, accelerating the discovery of new functional materials. researchgate.net

The integration of machine learning and artificial intelligence with computational chemistry will further enhance the predictive power of these tools, enabling the high-throughput screening of virtual compound libraries and the identification of promising candidates for synthesis and testing. rsc.org

Development of Sustainable and Green Chemical Processes

A major focus of future research will be the development of more sustainable and environmentally friendly chemical processes for the synthesis and application of this compound and its derivatives. This aligns with the broader goals of green chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key areas of investigation will include:

Greener synthetic routes: This involves the use of less toxic reagents and solvents, as well as the development of catalytic methods that reduce the need for stoichiometric reagents. purdue.edu For example, photoredox catalysis offers a milder and more sustainable alternative to traditional methods for forming C-P bonds. purdue.edu

Atom economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Novel synthetic strategies, such as catalyst-free C-H functionalization, can contribute to higher atom economy. acs.org

Recycling of phosphine oxides: Phosphine oxides are often generated as byproducts in reactions like the Wittig reaction. Developing efficient and green methods for the reduction of phosphine oxides back to phosphines is crucial for a circular chemical economy. mdpi.comresearchgate.net The use of inexpensive and environmentally benign reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) is a promising approach. mdpi.comresearchgate.net

By embracing the principles of green chemistry, the future development of this compound chemistry can proceed in a more sustainable and responsible manner.

Q & A

Q. What are the primary synthetic routes for (2-Iodophenyl)dimethylphosphine oxide, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves Pd-catalyzed cross-coupling between 2-iodophenyl halides and dimethylphosphine oxide. For example, Pd₂(dba)₃ with Xantphos as a ligand enables coupling under mild conditions (80–100°C, toluene, 12–24 hours), achieving yields up to 75% . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions.

- Catalyst loading : 2–5 mol% Pd optimizes cost and efficiency.

- Temperature control : Excessive heat accelerates decomposition of the iodophenyl group.

Q. How is the compound characterized structurally and chemically?

Methodological Answer:

- NMR spectroscopy : P NMR shows a characteristic peak near 25–30 ppm for the phosphine oxide moiety. H and C NMR confirm aryl and methyl group environments .

- Mass spectrometry (ESI–MS) : Molecular ion peaks ([M+H]) validate molecular weight (e.g., ~262 g/mol for C₈H₁₀IOP) .

- X-ray crystallography : Resolves the tetrahedral geometry at phosphorus and iodine’s steric effects .

Q. What are the key reactivity trends of this compound in nucleophilic/electrophilic reactions?

Methodological Answer:

- Nucleophilic substitution : The iodine substituent undergoes Ullmann or Buchwald-Hartwig couplings with amines or thiols, requiring CuI or Pd catalysts .

- Electrophilic aromatic substitution : Electron-withdrawing phosphine oxide directs electrophiles (e.g., NO₂) to the iodine-free positions .

- Oxidation stability : Unlike alkylphosphine oxides, the aryl-iodo group reduces susceptibility to oxidation by H₂O₂ or O₂, as shown in analogous compounds .

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties and biological interactions?

Methodological Answer:

- Electronic effects : The iodine atom’s +M effect enhances electron density on the aryl ring, increasing hydrogen-bond acceptor strength of the phosphine oxide (critical for kinase inhibition, as in brigatinib analogs) .

- Halogen bonding : Iodine participates in non-covalent interactions with protein residues (e.g., backbone carbonyls), improving target selectivity. Computational studies (DFT) quantify bond strength (~2–5 kcal/mol) .

Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?

Methodological Answer:

- Degradation pathways : Under oxidative conditions (O₂, light), the compound may form methylphosphonic acid or iodinated byproducts . LC-MS/MS with a C18 column and 0.1% formic acid mobile phase resolves these products .

- Detection limits : EPR spectroscopy identifies radical intermediates during photodegradation, with sensitivity enhanced by spin-trapping agents like DMPO .

Q. How is this compound utilized in catalytic systems?

Methodological Answer:

- Ligand design : The phosphine oxide acts as a hemilabile ligand in Pd-catalyzed cross-couplings, stabilizing metal centers while allowing substrate activation. Catalytic activity correlates with Pd-O bond strength (studied via EXAFS) .

- Asymmetric catalysis : Chiral variants (e.g., with binaphthyl groups) enable enantioselective Suzuki-Miyaura reactions, achieving up to 90% ee .

Q. What computational methods predict structure-activity relationships (SAR) for drug design?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screens binding affinity to ALK kinase (a cancer target), identifying key interactions between iodine and Leu1196/Met1199 residues .

- QSAR models : Correlate logP values (determined via HPLC) with cellular permeability, showing the iodine group improves logP by 0.5–1.0 units compared to non-halogenated analogs .

Q. How do competing synthetic pathways lead to data contradictions in published studies?

Methodological Answer:

- Case study : Some reports claim high yields (75%) via Pd catalysis, while others observe <50% due to iodine loss under basic conditions. Contradictions arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |